molecular formula C24H23F3O6 B11643565 3-methylbutyl {[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate

3-methylbutyl {[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate

Cat. No.: B11643565
M. Wt: 464.4 g/mol
InChI Key: LZNJOFDESAWNQH-UHFFFAOYSA-N
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Description

3-methylbutyl {[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate is a complex organic compound that features a chromen-4-one core structure with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methylbutyl {[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the chromen-4-one core: This can be achieved through a series of condensation reactions involving appropriate phenolic and ketone precursors.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents under controlled conditions.

    Attachment of the 3-methylphenoxy group: This can be done through nucleophilic substitution reactions.

    Esterification to form the acetate: The final step involves esterification with 3-methylbutanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-methylbutyl {[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the chromen-4-one core or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe for studying biological processes involving chromen-4-one derivatives.

    Medicine: Potential therapeutic applications could include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It may find use in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism by which 3-methylbutyl {[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate exerts its effects involves interactions with specific molecular targets. These could include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

    Receptors: It could bind to specific receptors, modulating cellular responses.

    Pathways: The compound might influence signaling pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    3-methylbutyl acetate: A simpler ester with different functional groups.

    3-methylphenoxyacetic acid: Shares the phenoxyacetic acid moiety but lacks the chromen-4-one core.

    4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate: Similar chromen-4-one core but different substituents.

Uniqueness

3-methylbutyl {[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H23F3O6

Molecular Weight

464.4 g/mol

IUPAC Name

3-methylbutyl 2-[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate

InChI

InChI=1S/C24H23F3O6/c1-14(2)9-10-30-20(28)13-31-16-7-8-18-19(12-16)33-23(24(25,26)27)22(21(18)29)32-17-6-4-5-15(3)11-17/h4-8,11-12,14H,9-10,13H2,1-3H3

InChI Key

LZNJOFDESAWNQH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OCC(=O)OCCC(C)C)C(F)(F)F

Origin of Product

United States

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